3-Aminopiperidine-1-carboxylic acid o-tolylamide hydrochloride
Description
Properties
IUPAC Name |
3-amino-N-(2-methylphenyl)piperidine-1-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O.ClH/c1-10-5-2-3-7-12(10)15-13(17)16-8-4-6-11(14)9-16;/h2-3,5,7,11H,4,6,8-9,14H2,1H3,(H,15,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEFZYEYSRMWRNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N2CCCC(C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxidation and Protection Approach (Based on Patent CN103373953A)
- Starting from pentane-1,5-diamine derivatives, selective oxidation using oxammonium salts in a mixed solvent system (tetrahydrofuran and water) with triethylamine as a base.
- Reaction temperatures: 50–60°C for 14 hours.
- Amino group protection with carbobenzoxy (Cbz) or tert-butoxycarbonyl (Boc) groups.
- Work-up includes solvent removal, extraction, drying, and recrystallization.
- Yields reported: ~72–74% for protected 3-aminopiperidine intermediates.
- Advantages: high optical purity, mild reaction conditions, low by-product formation, and cost-effective starting materials.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Oxidation & protection | Oxammonium hydrochloride, THF/H2O, TEA, 50–60°C, 14 h | 72–74 | High optical purity, mild conditions |
| Work-up & recrystallization | Ethyl acetate/water extraction, drying | - | Obtains white solid intermediates |
Resolution via D-Mandelic Acid Salt Formation (Based on Patent CN103435538A)
- Racemic 3-piperidine amide reacted with D-mandelic acid in organic solvent at 30–80°C for 5–12 hours.
- Formation of diastereomeric organic salt of (R)-3-piperidine amide and D-mandelic acid.
- pH adjustment to 10–11 followed by reaction with pivaloyl chloride at 0–30°C for 5–12 hours to form (R)-N-pivaloyl-3-piperidine amide.
- Extraction and concentration to isolate product.
- This method allows optical resolution and high stereochemical purity.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Salt formation | D-mandelic acid, organic solvent, 30–80°C, 5–12 h | - | Diastereomeric salt formation |
| pH adjustment & acylation | NaOH, pivaloyl chloride, 0–30°C, 5–12 h | - | Forms N-pivaloyl derivative |
Alternative Synthetic Routes for 3-Aminopiperidine Derivatives
Boc Protection and Catalytic Hydrogenation (Based on ChemicalBook 2022)
- Starting from benzyl 3-(tert-butoxycarbonyl amino)-1-piperidinecarboxylate.
- Catalytic hydrogenation over 10% Pd/C in ethanol at room temperature under 1 atm hydrogen for 14 hours.
- Removal of benzyl protecting group yields tert-butyl 3-piperidinylcarbamate.
- Yield: ~91%.
- This route provides a protected 3-aminopiperidine intermediate suitable for further functionalization.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Catalytic hydrogenation | Pd/C, ethanol, H2, RT, 14 h | 91 | Removes benzyl group, Boc remains |
Reflux and Crystallization from D-Ornithine Derivatives
- D-Ornithine hydrochloride refluxed in anhydrous methanol saturated with HCl for 3 hours.
- Subsequent esterification and purification steps yield intermediates for 3-aminopiperidine derivatives.
- This method is useful for preparing chiral intermediates.
Summary Table of Key Preparation Methods
Analytical and Research Findings
- The oxidation and protection method yields high optical purity 3-aminopiperidine intermediates, critical for pharmaceutical applications.
- The resolution method using D-mandelic acid salt formation is effective for obtaining enantiomerically pure (R)-3-aminopiperidine derivatives.
- Catalytic hydrogenation provides a clean deprotection route with minimal side products.
- Reaction conditions are generally mild (0–60°C), with reaction times ranging from hours to half a day.
- Solvents such as tetrahydrofuran, ethanol, and water mixtures are commonly used, facilitating environmentally friendlier processes.
Chemical Reactions Analysis
Types of Reactions
3-Aminopiperidine-1-carboxylic acid o-tolylamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like halides or alkoxides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
1. CCR8 Inhibition
One of the primary applications of 3-aminopiperidine-1-carboxylic acid o-tolylamide hydrochloride is its role as an inhibitor of the chemokine receptor CCR8. CCR8 is implicated in several inflammatory and allergic conditions, including asthma, atopic dermatitis, and allergic rhinitis. The compound has shown promise in:
- Treating Asthma: By inhibiting CCR8, the compound may reduce eosinophil recruitment, which is a significant contributor to asthma pathophysiology .
- Managing Allergic Responses: The inhibition of CCR8 can potentially mitigate hypersensitivity responses, making it beneficial for treating various allergic conditions such as drug allergies and insect sting allergies .
2. Diabetes Treatment
Research indicates that this compound may also be effective in enhancing blood GLP-1 (glucagon-like peptide-1) levels. This function is crucial for:
- Improving Insulin Sensitivity: By increasing GLP-1 levels, the compound can help regulate blood sugar levels and improve insulin sensitivity, making it a candidate for diabetes management .
- Combination Therapies: The compound has been explored in combination with other agents to enhance therapeutic efficacy in treating diabetes and related metabolic disorders .
Synthetic Organic Chemistry
In addition to its medicinal applications, this compound plays a significant role in synthetic organic chemistry:
1. Cross-Coupling Reactions
The compound can serve as a coupling partner in palladium-catalyzed cross-coupling reactions, which are essential for synthesizing complex organic molecules. Its utility includes:
- Formation of Aryl Amides: The compound can be used to form aryl amides through cross-coupling with aryl halides or tosylates, which are vital intermediates in drug development .
- Synthesis of Bioactive Compounds: Its ability to participate in diverse coupling reactions enables the synthesis of various bioactive compounds, including those with potential pharmaceutical applications .
Case Studies and Research Findings
Several studies have documented the effectiveness of this compound in various applications:
Mechanism of Action
The mechanism of action of 3-Aminopiperidine-1-carboxylic acid o-tolylamide hydrochloride involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Functional Groups
The compound belongs to a broader class of piperidine and pyrrolidine derivatives. Key structural analogs include:
Biological Activity
3-Aminopiperidine-1-carboxylic acid o-tolylamide hydrochloride is a piperidine derivative notable for its diverse biological activities and potential applications in medicinal chemistry. This compound is synthesized through various methods, including enzyme-catalyzed reactions, which enhance its utility in drug development.
Chemical Structure and Properties
- Chemical Formula : CHClNO
- CAS Number : 2204559-88-4
- Molecular Weight : 240.72 g/mol
The compound features a piperidine ring, which is essential for its biological activity, particularly in modulating interactions with various biological targets.
This compound interacts with specific molecular targets, primarily enzymes and receptors. Its mechanism of action involves modulation of these targets, leading to various pharmacological effects. The exact pathways can vary based on the context of use, making it a versatile compound in biochemical research and therapeutic applications.
Pharmacological Properties
The compound has been investigated for several pharmacological properties:
- GPR119 Receptor Agonism : It acts as a GPR119 receptor agonist, which has implications for increasing bone mass and treating conditions like osteoporosis .
- Potential in Diabetes Treatment : Research indicates that it could be effective in combination therapies for diabetes by enhancing glucagon-like peptide levels and improving insulin sensitivity .
Comparative Biological Activity
To understand the uniqueness of this compound, it is helpful to compare its activity with similar compounds:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| 3-Aminopiperidine | Moderate receptor activity | Simpler structure |
| 3-Aminoazepane | Similar pharmacological effects | Larger ring structure |
| Piperidine | Broad medicinal applications | Parent compound with extensive derivatives |
Recent Studies
- Enzyme Cascade Synthesis : A study demonstrated the successful synthesis of protected derivatives using enzyme cascades, highlighting the efficiency of biocatalysts in producing high-purity compounds .
- Bone Mass Increase : In vivo studies indicated that administration of GPR119 agonists, including this compound, could lead to significant increases in bone mass, suggesting potential therapeutic roles in treating osteoporosis and related conditions .
Toxicology and Safety Profile
While specific toxicological data for this compound is limited, related studies on piperidine derivatives indicate a need for careful evaluation in long-term studies to assess safety profiles and potential side effects .
Q & A
Basic Question: What safety protocols are recommended for handling 3-aminopiperidine-1-carboxylic acid o-tolylamide hydrochloride in laboratory settings?
Methodological Answer:
- Skin/Eye Contact: Immediately rinse with water for 15 minutes (≥10 L/min flow rate) and consult a physician . Use nitrile gloves and lab coats to minimize exposure.
- Inhalation: Work in a fume hood or well-ventilated area. If inhaled, move to fresh air and monitor for respiratory irritation .
- Storage: Store in sealed containers at room temperature (20–25°C), away from incompatible materials like strong oxidizers. No special fireproof storage is required .
- Waste Disposal: Small quantities may be disposed of as non-hazardous waste, but confirm with institutional guidelines. Avoid release into waterways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
